![molecular formula C16H16FNO2 B2934214 2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol CAS No. 391628-94-7](/img/structure/B2934214.png)
2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol is a complex organic compound with a molecular formula of C16H16FNO2 and a molecular weight of 273.3 g/mol. This compound features an ethoxy group, a fluoro group, and a phenyl imine group attached to a phenol core, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxyphenol with 3-fluoro-4-methylbenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired imine linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization or column chromatography are employed to achieve high purity levels suitable for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The imine group can be reduced to an amine under specific conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: : Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution, while nucleophilic substitution may involve strong bases like sodium hydride (NaH).
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized phenolic compounds.
Reduction: : Amines and related derivatives.
Substitution: : Brominated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antioxidant properties and enzyme inhibition.
Medicine: : Studied for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: : Employed in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism by which 2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol exerts its effects involves interactions with molecular targets and pathways. The phenol group can act as a hydrogen bond donor or acceptor, influencing enzyme activity and cellular processes. The imine group may interact with nucleophilic sites in biological molecules, affecting their function.
Comparación Con Compuestos Similares
2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol is unique due to its specific combination of functional groups. Similar compounds include:
2-ethoxyphenol: : Lacks the imine group.
3-fluoro-4-methylbenzaldehyde: : Lacks the phenol and ethoxy groups.
2-ethoxy-6-(3-fluoro-4-methylphenyl)phenol: : Similar structure but different positioning of the substituents.
Propiedades
IUPAC Name |
2-ethoxy-6-[(3-fluoro-4-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-13-8-7-11(2)14(17)9-13/h4-10,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWFOURKGRXXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
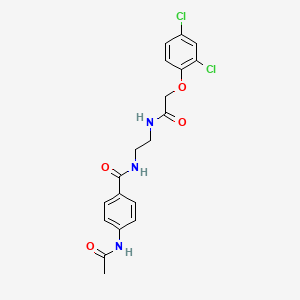
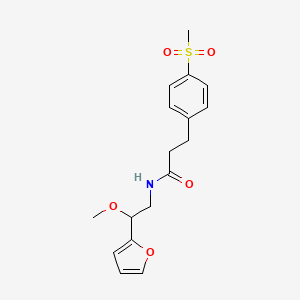
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2934137.png)
![7-phenyl-3-(p-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2934138.png)
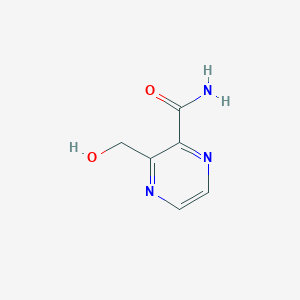
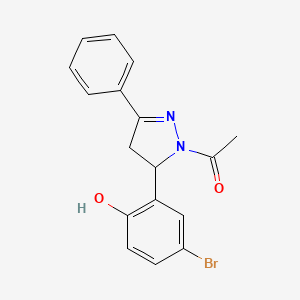
![3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid](/img/structure/B2934142.png)
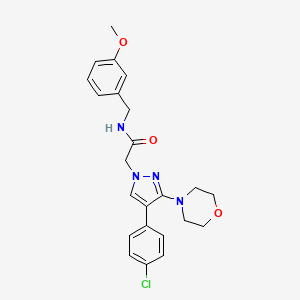
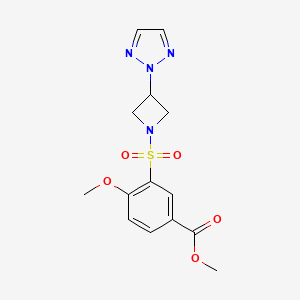
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2934146.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2934147.png)
![[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate](/img/structure/B2934148.png)
![N-[(furan-2-yl)methyl]-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide](/img/structure/B2934153.png)
![4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline](/img/structure/B2934154.png)
